Adonixanthin

Neuropharmacology Pharmacokinetics Carotenoid Bioavailability

Standard astaxanthin fails to penetrate CNS effectively. For blood-brain barrier, stroke, or glioblastoma research, Adonixanthin (3S,3′R) offers proven superior brain bioavailability. - Primate data: Higher brain tissue concentration than astaxanthin. - Ocular protection: Activates Nrf2 & suppresses ROS (canthaxanthin inactive). - Analytical support: Validated HPLC methods available for QC. - Supply: Multiple research pack sizes ready for immediate dispatch.

Molecular Formula C40H54O3
Molecular Weight 582.9 g/mol
CAS No. 4418-73-9
Cat. No. B1665545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdonixanthin
CAS4418-73-9
SynonymsAdonixanthin, All-trans-beta-doradexanthin, beta-Doradexanthin, Doradexanthin
Molecular FormulaC40H54O3
Molecular Weight582.9 g/mol
Structural Identifiers
SMILESCC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C
InChIInChI=1S/C40H54O3/c1-28(17-13-19-30(3)21-23-35-32(5)25-34(41)26-39(35,7)8)15-11-12-16-29(2)18-14-20-31(4)22-24-36-33(6)38(43)37(42)27-40(36,9)10/h11-24,34,37,41-42H,25-27H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,28-15+,29-16+,30-19+,31-20+/t34-,37+/m1/s1
InChIKeyYECXHLPYMXGEBI-ZNQVSPAOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Adonixanthin – A Distinct Ketocarotenoid


Adonixanthin ((3S,3′R)-3,3′-dihydroxy-β,β-caroten-4-one) is a naturally occurring ketocarotenoid that serves as a biosynthetic intermediate between β-carotene and astaxanthin [1]. Characterized by a molecular formula of C₄₀H₅₄O₃ and a molecular mass of 582.85 g/mol, this compound contains a single keto group at the 4-position and two hydroxyl groups at the 3 and 3′ positions, distinguishing it structurally from both its precursor β-carotene and its fully ketolated product astaxanthin [1][2]. Found in marine bacteria, microalgae, and as a metabolite in crustaceans and fish, adonixanthin exhibits vibrant orange-red coloration and solubility in organic solvents, making it a compound of interest for both research and industrial applications .

Structural Distinction
Single 4-keto group; (3S,3′R) stereochemistry
Pathway Context
Nrf2 activation and oxidative-stress pathway studies
Research Focus
CNS tissue-distribution and neuroprotection model context

Adonixanthin vs. Astaxanthin: Structural Differences


Despite sharing the same C₄₀ backbone and a similar biosynthetic origin, adonixanthin cannot be considered interchangeable with astaxanthin or other closely related carotenoids. The presence of a single keto group (vs. two in astaxanthin) and the specific (3S,3′R) stereochemistry of adonixanthin confer distinct physicochemical properties that translate into quantifiable differences in tissue distribution, cytoprotective efficacy, and mechanism of action [1]. Head-to-head studies in primates demonstrate that adonixanthin accumulates in brain tissue at significantly higher concentrations than astaxanthin, while in vitro comparisons reveal stronger cytoprotective effects against hemorrhagic brain injury [2][3]. Furthermore, adonixanthin activates the Nrf2 pathway and suppresses ROS production in photoreceptor cells, whereas the structurally related canthaxanthin fails to do so, underscoring that even minor structural variations among ketocarotenoids yield major functional divergence [4]. Generic substitution therefore risks both underperformance in targeted applications and misinterpretation of experimental outcomes.

This Product
Adonixanthin
Single keto group; reported higher NHP brain accumulation and Nrf2 pathway activation
Common Substitute
Astaxanthin
Diketone structure; reported lower brain accumulation and distinct tissue-distribution profile
This Product
Adonixanthin
Activates Nrf2 and suppresses ROS in photoreceptor models
Structural Analog
Canthaxanthin
Does not activate Nrf2 or suppress ROS in comparable models; pathway response may differ
Structural differences in ketocarotenoids may shift tissue-specific accumulation and pathway-activation profiles. Direct substitution can alter model-response interpretation.

Adonixanthin Evidence Matrix


Superior Brain Accumulation in Primates

Adonixanthin demonstrates significantly higher brain tissue accumulation than astaxanthin following oral administration in cynomolgus monkeys, providing a quantifiable basis for preferential selection in CNS-targeted applications [1].

Brain Accumulation in NHP Model
Head-to-head
Adonixanthin > Astaxanthin
Supports CNS tissue-distribution study context
Cynomolgus monkey; 50 mg/kg/day oral; HPLC analysis
Neuropharmacology Pharmacokinetics Carotenoid Bioavailability

Cytoprotection in Hemorrhagic Brain Injury

In direct comparative in vitro assays, adonixanthin exerts cytoprotective effects against multiple hemorrhagic brain injury-associated stressors (hemoglobin, collagenase, LPS, hydrogen peroxide) that are stronger than those of astaxanthin [1].

Cytoprotection in Hemorrhagic Injury Model
Head-to-head
Reported stronger effects vs Astaxanthin
Supports neuroprotection model-response context
Human brain endothelial cells; Hb, collagenase, LPS, H₂O₂ challenge
Neuroprotection Intracerebral Hemorrhage Cellular Stress Response

Nrf2 Activation & ROS Suppression in Photoreceptors

Adonixanthin activates Nrf2 and suppresses light-induced ROS production in murine photoreceptor cells, whereas the structurally related ketocarotenoid canthaxanthin fails to exhibit these protective activities [1].

Nrf2 Activation in Photoreceptor Model
Head-to-head
Adonixanthin active; Canthaxanthin inactive
Supports pathway-response interpretation context
Murine 661W cells; qRT-PCR; light-induced damage model
Ophthalmology Oxidative Stress Nrf2 Pathway

Antioxidant Parity with Astaxanthin

In standardized assays, adonixanthin exhibits lipid peroxidation inhibition and singlet oxygen quenching activities that are nearly identical to those of astaxanthin, establishing that its enhanced tissue-specific effects are not attributable to general antioxidant superiority but rather to distinct pharmacokinetic or mechanistic properties [1][2].

Singlet Oxygen Quenching
Head-to-head
IC₅₀ 11.1 μM
Antioxidant assay context; reported parity with Astaxanthin
In ethanol; less than 2-fold variation among carotenoids
Antioxidant Lipid Peroxidation Singlet Oxygen Quenching

Antitumor Efficacy in Glioblastoma

Adonixanthin suppresses glioblastoma progression in an orthotopic murine model at a dose of 30 mg/kg, while astaxanthin requires only 10 mg/kg for comparable effect, indicating a potency differential that may reflect differences in brain bioavailability or mechanism [1].

Glioblastoma Model Response
Head-to-head
30 mg/kg (Adonixanthin) vs 10 mg/kg (Astaxanthin)
Model-response endpoint context; dose differential reported
C57BL/6J mice; orthotopic GL261; oral 10 days
Oncology Glioblastoma Anticancer Agents

Adonixanthin Application Scenarios


CNS Preclinical Studies

For research involving blood-brain barrier penetration, intracerebral hemorrhage, or glioblastoma, adonixanthin is the preferred ketocarotenoid based on direct evidence of higher brain accumulation in primates [1] and stronger cytoprotective effects against hemorrhagic injury than astaxanthin [2]. Procurement of adonixanthin over generic astaxanthin is justified by these quantitative CNS-specific advantages.

Ophthalmic Degeneration Research

In studies of light-induced retinal damage or oxidative stress in photoreceptors, adonixanthin offers a clear functional advantage over canthaxanthin, which fails to activate Nrf2 or suppress ROS production [3]. This evidence-based distinction directs researchers away from canthaxanthin and toward adonixanthin for ocular antioxidant applications.

Antioxidant Benchmarking Studies

When designing experiments to compare carotenoid antioxidant capacity, adonixanthin serves as a critical intermediate benchmark. Its lipid peroxidation inhibition and singlet oxygen quenching activities are nearly identical to astaxanthin [4][5], making it an ideal reference compound for isolating the contribution of the second keto group (present in astaxanthin) to observed biological effects.

Nutraceutical Formulation Development

Given the emerging market for novel ketocarotenoids as alternatives to astaxanthin [6], adonixanthin's unique brain bioavailability profile and comparable antioxidant potency position it as a candidate for dietary supplements targeting cognitive health or neuroprotection. The availability of validated HPLC methods for separation and quantification from complex matrices [7] further supports its use in quality control and formulation development.

Application
Selection Property
Validation Focus
CNS Tissue-Distribution Studies
Brain-accumulation profile
NHP model tissue-level quantification
Neuroprotection Model Research
Cytoprotective response context
Hemorrhagic injury model endpoint review
Oxidative-Stress Pathway Studies
Nrf2 pathway activation
Photoreceptor ROS-suppression assay context
Antioxidant Benchmarking
Singlet oxygen quenching parity
Lipid peroxidation and IC₅₀ comparison review
Glioblastoma Model Studies
Dose-dependent model response
Orthotopic tumor-model endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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